molecular formula C17H26Br2O2 B114132 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene CAS No. 151835-56-2

1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene

Cat. No.: B114132
CAS No.: 151835-56-2
M. Wt: 422.2 g/mol
InChI Key: RJQMAKONXJAZGF-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene is an organic compound with the molecular formula C18H28Br2O2 It is a derivative of benzene, featuring bromomethyl, methoxy, and octyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 1,4-dimethoxy-2,5-bis(octyloxy)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy and octyloxy groups can be oxidized under strong oxidative conditions.

    Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methoxy and octyloxy groups.

    Reduction: Formation of 1,4-dimethyl-2-methoxy-5-(octyloxy)benzene from the reduction of bromomethyl groups.

Scientific Research Applications

1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene has several applications in scientific research:

    Material Science: Used as a precursor for the synthesis of conducting polymers and organic semiconductors.

    Organic Synthesis: Employed in the synthesis of complex organic molecules and as a building block for dendrimers and other macromolecules.

    Biological Studies: Investigated for its potential use in drug delivery systems and as a ligand in coordination chemistry.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methoxy and octyloxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the benzene ring and influencing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene: Similar structure but lacks the methoxy group.

    1,4-Bis(bromomethyl)-2-methoxybenzene: Similar structure but lacks the octyloxy group.

    1,4-Dibromomethylbenzene: Lacks both methoxy and octyloxy groups.

Uniqueness

1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene is unique due to the presence of both methoxy and octyloxy groups, which impart distinct electronic and steric properties. These substituents influence the compound’s reactivity and make it a versatile building block for various chemical syntheses and applications in material science.

Properties

IUPAC Name

1,4-bis(bromomethyl)-2-methoxy-5-octoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26Br2O2/c1-3-4-5-6-7-8-9-21-17-11-14(12-18)16(20-2)10-15(17)13-19/h10-11H,3-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQMAKONXJAZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1CBr)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584394
Record name 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151835-56-2
Record name 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(bromomethyl)-1-methoxy-4-octyloxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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